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molecular formula C11H18O5 B1342618 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester CAS No. 21736-07-2

3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Cat. No. B1342618
M. Wt: 230.26 g/mol
InChI Key: MLOZQIXOIZCXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817776

Procedure details

Sodium hydride (60% oil dispersion, 2.1 g, 53 mmol) was added in portions to a solution of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate 27 (11 g, 48 mmol), benzyl bromide (9.7 g, 53 mol), and n-tetrabutylammonium iodide (100 mg) in dry DMF (50 mL) at 25° C. (Step 25). The mixture was stirred for 1 hr at 65° C., poured onto ice and then extracted with ether (2×50 mL). The combined either extract was washed with water (3×50 mL) and driedover MgSO4. Chromatography on silica gel (10:90 ethyl acetate/hexane, Rf=0.38) afforded 11.6 g (75%) of the benzyl ether 28; 1H NMR (CDCl3) δ1.3 (t, J=7.2 Hz, 6H, CH3), 1.7-2.7 (m, 6H, CH2), 4.2 (q, J=7.2 Hz, 4H, O=COCH2), 4.1 (m, 1H, O--CH), 4.6 (s, 2H, O--CH2), 7.3 (s, 5H, phenyl).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium iodide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]1[CH2:8][CH2:7][C:6]([C:14]([O:16][CH2:17][CH3:18])=[O:15])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5]1.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C=O)C>[CH2:19]([O:3][CH:4]1[CH2:8][CH2:7][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:5]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11 g
Type
reactant
Smiles
OC1CC(CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
n-tetrabutylammonium iodide
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
was washed with water (3×50 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(CC1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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